molecular formula C17H15N3OS B2421366 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime CAS No. 321998-16-7

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2421366
CAS No.: 321998-16-7
M. Wt: 309.39
InChI Key: RFVMGRIINLDLNR-LDADJPATSA-N
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Description

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime is a heterocyclic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The phenylsulfanyl group can interact with hydrophobic regions of proteins, influencing their activity .

Comparison with Similar Compounds

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime is a compound of interest due to its potential biological activities. Pyrazole derivatives, in general, have been associated with various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to explore the biological activity of this specific compound by examining relevant studies, case reports, and research findings.

  • Molecular Formula : C17H14N2OS
  • Molecular Weight : 294.37 g/mol
  • CAS Number : 318247-51-7

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various pyrazole compounds against different bacterial strains, suggesting that modifications in the pyrazole structure can enhance efficacy against resistant strains .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazoleE. coli15 µg/mL
1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazoleS. aureus10 µg/mL

2. Anti-inflammatory Activity

Pyrazoles have been reported to possess anti-inflammatory properties. In one study, the derivative was tested for its ability to inhibit inflammatory mediators in vitro, showing a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole have shown selective cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that such compounds could induce apoptosis in human cancer cells through the activation of caspases .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several pyrazole derivatives, including our compound of interest, against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies showed that treatment with the compound resulted in decreased expression of pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Properties

IUPAC Name

(NE)-N-[(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-20-17(22-14-10-6-3-7-11-14)15(12-18-21)16(19-20)13-8-4-2-5-9-13/h2-12,21H,1H3/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVMGRIINLDLNR-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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